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Compound of Interest

Compound Name:
4-Chloro-3-iodopyrazolo[1,5-

a]pyrazine

CAS No.: 2377031-00-8

Cat. No.: B2555880

Get Quote

Executive Summary
The pyrazolo[1,5-a]pyrazine scaffold represents a privileged bicyclic heteroaromatic system in

modern drug discovery, distinct from its more common isomer, pyrazolo[1,5-a]pyrimidine.[1]

Characterized by a fused 6,5-ring system with three nitrogen atoms (positions 1, 2, and 5), this

scaffold offers a unique electronic profile and vector orientation for bioisosteric replacement of

purines, quinolines, and isoquinolines.[1]

Recent medicinal chemistry campaigns have validated this core as a potent template for kinase

inhibition, particularly against JAK family kinases (JAK1/TYK2) and RET kinase (including drug-

resistant mutants).[1] Its structural rigidity, moderate polarity (cLogP ~0.5–1.0 for the core), and

ability to project substituents into specific enzyme pockets (specifically via the C3, C4, and C6

vectors) make it an indispensable tool for optimizing structure-activity relationships (SAR).[1]
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The pyrazolo[1,5-a]pyrazine system consists of a pyrazole ring fused to a pyrazine ring across

the N1–C2 bond.[1] Unlike the pyrazolo[1,5-a]pyrimidine (which has nitrogens at 1, 2, and 4),

the pyrazine analog places the third nitrogen at position 5 (or 4, depending on nomenclature

conventions; strictly 1,2,5-triazaindene systematic numbering).[1]

Bridgehead Nitrogen (N1): Planar, sp²-hybridized, contributing to the 10π aromatic system.

[1]

Acceptor Nitrogens (N2, N5): The N2 (pyrazole) and N5 (pyrazine) atoms serve as key

hydrogen bond acceptors (HBA).[1]

Substitution Vectors:

C3 (Pyrazole): Often utilized for solubilizing groups or hinge-binding motifs.

C4 (Pyrazine): A critical vector for introducing steric bulk or hydrophobic groups to occupy

the ATP-binding pocket's "gatekeeper" region.

C6 (Pyrazine): Frequently substituted with heteroaryl rings to engage the solvent-exposed

front of the kinase domain.

Electronic Properties[1]
Aromaticity: The scaffold is fully aromatic, with the bridgehead nitrogen's lone pair

delocalized into the π-system.

Basicity: The N5 nitrogen is the most basic site (pKa ~ 2.5–3.5), though significantly less

basic than pyridine due to the electron-withdrawing effect of the fused pyrazole ring.[1]

Metabolic Stability: The C3 and C6 positions are susceptible to oxidative metabolism

(CYP450-mediated hydroxylation) unless blocked by substituents (e.g., F, Cl, or methyl).[1]

Synthetic Methodologies
The construction of the pyrazolo[1,5-a]pyrazine core is non-trivial compared to its pyrimidine

counterpart.[1] Two primary routes are field-proven for generating diversity-ready scaffolds.
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Route A: The N-Aminopyrazinium Annulation (Modern
Approach)
This route utilizes N-aminopyrazinium salts (generated from pyrazine and hydroxylamine-O-

sulfonic acid) reacting with alkynes via a 1,3-dipolar cycloaddition. This method is highly

convergent and allows for regioselective substitution.

Route B: Condensation of Pyrazol-5-amines (Classical
Approach)
Reaction of 1H-pyrazol-5-amine with bifunctional electrophiles (e.g.,

-haloketones or 1,2-dicarbonyl equivalents) builds the pyrazine ring. This method is often used
to install the C4-hydroxyl handle, which can be converted to a chloride for

diversification.
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Figure 1: Primary synthetic pathways for accessing the pyrazolo[1,5-a]pyrazine scaffold.

Medicinal Chemistry Case Studies
JAK Family Kinase Inhibitors
The pyrazolo[1,5-a]pyrazine scaffold has demonstrated exceptional potency against Janus

Kinases (JAK), specifically targeting the ATP-binding pocket.[1]

Lead Compound: JAK-IN-27 (Patent CN113150012A, Array BioPharma/Zhejiang Hisun).[1]

Mechanism: ATP-competitive inhibition.

Substitution Pattern:

C4-Position: Substituted with a bulky hydrophobic group (e.g., 1-methyl-1H-pyrazol-4-yl) to

interact with the G-loop.

C6-Position: Often carries a solubilizing group or a specific H-bond donor to interact with

the hinge region residues (Glu/Leu).

Quantitative Profile (JAK-IN-27):

Target IC50 (nM) Selectivity Note

TYK2 3.0 High potency

JAK1 7.7 Balanced profile

JAK2 8.5 Pan-JAK activity

JAK3 629.6 >80-fold selectivity over JAK3

RET Kinase Inhibitors (Overcoming Resistance)
Array BioPharma has utilized this scaffold to develop inhibitors capable of binding to RET

kinase mutants (e.g., V804M) that are resistant to first-generation drugs.[1] The scaffold's

compact footprint allows it to avoid steric clashes with the mutated gatekeeper residues.
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Experimental Protocols
Protocol 5.1: General Synthesis of Pyrazolo[1,5-
a]pyrazine via N-Aminopyrazinium
This protocol describes the synthesis of the core ring system from pyrazine.

Preparation of N-aminopyrazinium Mesitylenesulfonate:

Dissolve pyrazine (10 mmol) in DCM (20 mL).

Add O-(mesitylsulfonyl)hydroxylamine (MSH) (12 mmol) dropwise at 0°C.

Stir at room temperature for 2 hours.

Filter the white precipitate (salt) and wash with cold ether.[1] Caution: MSH is energetic.[1]

Cycloaddition:

Suspend the N-aminopyrazinium salt (5 mmol) in DMF (15 mL).

Add potassium carbonate (10 mmol) and the appropriate alkyne (e.g., dimethyl

acetylenedicarboxylate for diester core, or phenylacetylene) (6 mmol).[1]

Stir at room temperature for 12–24 hours (monitor by TLC/LCMS).

Dilute with water and extract with EtOAc.

Purify via silica gel chromatography (Hexane/EtOAc gradient).[1]

Protocol 5.2: JAK Kinase Inhibition Assay (ADP-Glo)
Reagents: Recombinant JAK1/2/3/TYK2 enzymes, Poly(Glu,Tyr) substrate, ATP, ADP-Glo

Reagent (Promega).[1]

Procedure:

Prepare 10 mM stock of the pyrazolo[1,5-a]pyrazine derivative in DMSO.[1]
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Dilute compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).[1]

Incubate enzyme + compound for 15 min at RT.

Add ATP (Km concentration) and substrate to initiate reaction.[1]

Incubate for 60 min at RT.

Add ADP-Glo reagent to stop reaction and deplete remaining ATP.

Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.

Measure luminescence on a plate reader.

Structure-Activity Relationship (SAR) Map
The following diagram illustrates the validated SAR vectors for the pyrazolo[1,5-a]pyrazine core

in the context of kinase inhibition.
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Figure 2: Validated SAR vectors for the pyrazolo[1,5-a]pyrazine scaffold in kinase drug

discovery.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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